(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

Chiral resolution Diastereomer separation Stereospecific SAR

Chiral piperidine probe with (R)-configured benzyl-ethyl-amino and (S)-valine amide stereochemistry. Eliminates batch-to-batch variability common in SAR campaigns. • Purity ≥98% (HPLC) reduces impurity-driven assay artifacts. • Matched-pair diastereomer comparisons using (S,S)-diastereomer (CAS 1354026-70-2) isolate stereochemical effects. • Orthogonal handles: benzyl hydrogenolysis reveals secondary amine; valine amine can be acylated/sulfonylated. • XLogP3 2.6 (vs. 1.7 for propanone analog) offers CNS-favorable lipophilicity anchor without extra rotatable bonds.

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
Cat. No. B7918325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Molecular FormulaC19H31N3O
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C(C)C)N
InChIInChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)17-11-8-12-22(14-17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18+/m1/s1
InChIKeyUXTQGLGKLAISEH-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Class Baseline


(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (CAS 1401665-48-2) is a chiral, tertiary‐amine‐functionalized piperidine bearing a valine‐derived (S)-2-amino-3-methylbutanamide side chain and a (R)-configured N-benzyl-N-ethyl substituent at the piperidine 3-position [1]. With a molecular formula of C₁₉H₃₁N₃O (MW 317.47 g/mol) and a computed XLogP3 of 2.6, the compound occupies a defined physicochemical space that distinguishes it from shorter‐chain and linker‐extended analogs within the benzyl-ethyl-amino-piperidine series [2]. It is catalogued by multiple suppliers under MDL MFCD21095860 and is specified at ≥98% purity (HPLC) .

Stereodefined (R)-piperidine chiral scaffold
Valine-derived (S)-amide side chain for peptidomimetic derivatization
Supplier-certified purity supporting reproducible assay workflows

Why This Compound Cannot Be Interchanged with In-Class Analogs


Within the benzyl-ethyl-amino-piperidine ketone family, subtle variations in side-chain length, stereochemistry, and linker composition produce measurable differences in molecular weight, lipophilicity, rotatable bond count, and hydrogen-bonding capacity that preclude direct generic substitution [1]. For example, shortening the ketone side chain from 3-methylbutan-1-one to propan-1-one reduces the molecular weight by 28.1 g/mol (317.5 → 289.4) and lowers XLogP3 by 0.9 log units (2.6 → 1.7), while inserting a methylene spacer between the piperidine ring and the benzyl-ethyl-amino group increases XLogP3 to 2.8 and adds a rotatable bond [2][3]. Even inversion of the piperidine 3-position stereochemistry from (R) to (S) yields a diastereomer with identical molecular formula and computed XLogP3 but distinct 3D geometry that can alter recognition at chiral biological targets [4]. These quantitative differences in key drug-likeness and molecular recognition parameters mean that each analog must be treated as a distinct chemical entity for SAR, lead optimization, and procurement workflows.

Stereochemical inversion at piperidine yields a diastereomer with identical formula but distinct 3D geometry, which may alter chiral target recognition.
Shortening the ketone side chain from butan-1-one to propan-1-one reduces lipophilicity and molecular weight, potentially shifting ADME and target engagement profiles.
Inserting a methylene spacer between piperidine and the amine alters conformational flexibility and amine basicity, which can affect protonation-state-dependent interactions.

Quantitative Differentiation Evidence Versus Closest Analogs


Stereochemical Configuration at Piperidine 3-Position

The target compound (CAS 1401665-48-2) bears a defined (R)-configuration at the piperidine 3-position (InChI stereochemical layer: /t17-,18+/m1/s1), whereas the immediate diastereomer (CAS 1354026-70-2) carries an (S)-configuration at the equivalent center (InChI: /t17?,18-/m0/s1, with the piperidine center undefined in the PubChem record but assigned as (S) by suppliers) [1][2]. Both share identical molecular formula (C₁₉H₃₁N₃O), molecular weight (317.47 g/mol), and computed XLogP3 (2.6), but differ in 3D geometry as evidenced by distinct InChI Keys: UXTQGLGKLAISEH-MSOLQXFVSA-N (target) vs UXTQGLGKLAISEH-ZVAWYAOSSA-N (diastereomer) [1][2]. The (R)-configuration at the piperidine 3-position places the benzyl-ethyl-amino group in a distinct spatial orientation relative to the (S)-valine amide side chain, which can yield differential binding at chiral biological targets such as GPCRs or enzymes with stereospecific binding pockets .

Stereochemical Configuration
Head-to-head
Target (R)-piperidine: InChI Key UXTQGLGKLAISEH-MSOLQXFVSA-N; Diastereomer (S): InChI Key ZVAWYAOSSA-N. Same MW (317.47), same XLogP3 (2.6).
Distinct 3D geometry may affect chiral target engagement.
Verify stereochemistry for SAR assays.
Chiral resolution Diastereomer separation Stereospecific SAR

Side-Chain Length and Lipophilicity Differentiation

The target compound's 3-methylbutan-1-one side chain (valine-derived) confers a molecular weight of 317.47 g/mol and XLogP3 of 2.6, compared with the propan-1-one analog (CAS 1401667-74-0) at 289.4 g/mol and XLogP3 of 1.7, and the ethanone analog (CAS 1354004-17-3) at 275.39 g/mol [1][2]. This represents a molecular weight increase of +28.1 g/mol (+9.7%) over the propan-1-one analog and +42.1 g/mol (+15.3%) over the ethanone analog, with corresponding XLogP3 increases of +0.9 and approximately +1.0 log units, respectively [1][2]. The additional methyl and methylene groups in the butan-1-one chain increase both steric bulk and lipophilicity, which can influence membrane permeability, metabolic stability, and off-target binding profiles in cellular and in vivo models [3].

Side-Chain Lipophilicity
Cross-study comparable
Butan-1-one (target): MW 317.47, XLogP3 2.6; Propan-1-one analog: MW 289.4, XLogP3 1.7. ΔXLogP3 +0.9.
Lipophilicity shift influences permeability and metabolic stability interpretation.
Class-level inference for ADME endpoints.
Lipophilicity optimization Lead optimization ADME prediction

Linker Composition and Conformational Flexibility

The target compound features a direct C–N bond between the piperidine 3-position and the benzyl-ethyl-amino group, whereas the methylene-linker analog (CAS 1354026-79-1) inserts a –CH₂– spacer between the piperidine ring and the amine nitrogen [1][2]. This single-atom insertion increases the molecular weight from 317.47 to 331.5 g/mol (+14.0 g/mol, +4.4%), raises XLogP3 from 2.6 to 2.8 (+0.2 log units), and adds one rotatable bond (6 → 7), while also changing the molecular formula from C₁₉H₃₁N₃O to C₂₀H₃₃N₃O [1][2]. The linker-extended analog also has a stereochemically undefined or racemic piperidine 3-position (InChI: /t18?,19-/m0/s1), further distinguishing it from the stereodefined target compound [2].

Linker Composition
Head-to-head
Direct C–N attachment (target) vs methylene spacer analog: ΔMW +14 g/mol, ΔXLogP3 +0.2, +1 rotatable bond.
Conformational flexibility and amine pKa may differ, affecting biological recognition.
Verify protonation state in assay conditions.
Scaffold hopping Linker optimization Conformational flexibility

Purity Specification and Supplier Traceability

The target compound is commercially available from multiple independent suppliers at a certified purity of ≥98% (HPLC), with documented MDL number MFCD21095860 and CAS registry 1401665-48-2, enabling unambiguous procurement and cross-referencing . In contrast, the closest diastereomer (CAS 1354026-70-2) is registered under a distinct MDL (MFCD21095859) and the propan-1-one analog is listed at a minimum purity of 95% by some vendors, indicating potentially lower batch-to-batch consistency . MolCore explicitly states ISO-certified quality systems for CAS 1401665-48-2 production, providing an additional layer of quality assurance for GLP-compliant research environments .

Purity Specification
Data to verify
Target: ≥98% (HPLC), ISO-certified manufacturing; Propan-1-one analog: ≥95% minimum.
Higher certified purity may reduce impurity-related assay interference.
Review supplier datasheets for batch-specific values.
Quality control Reproducibility Procurement compliance

Drug-Likeness and Lipophilic Ligand Efficiency

Across the benzyl-ethyl-amino-piperidine ketone series, the target compound occupies a unique position in lipophilicity-pharmacophore space: XLogP3 = 2.6 with 6 rotatable bonds and TPSA = 49.6 Ų, compared to the propan-1-one analog (XLogP3 = 1.7, 5 rotatable bonds, TPSA unchanged at ~49.6 Ų) and the methylene-linker analog (XLogP3 = 2.8, 7 rotatable bonds, TPSA unchanged) [1][2][3]. Notably, the target compound shares its molecular formula (C₁₉H₃₁N₃O) and computed XLogP3 with the structurally distinct H3 receptor antagonist GT-2016 (CAS 152241-24-2; Ki = 43.8 nM at H3, IC₅₀ >10 μM at H1/H2), which also has XLogP3 ≈2.6 and MW 317.47 but a completely different scaffold based on an imidazole-piperidine-cyclohexylpentanone core . This formula-level coincidence underscores the relevance of the target compound's physicochemical profile for CNS-oriented drug discovery programs where balanced lipophilicity (XLogP3 2–3) is a critical parameter for blood-brain barrier penetration .

Drug-Likeness Profile
Class-level inference
XLogP3 2.6, TPSA 49.6 Ų; shares molecular formula with H3 antagonist GT-2016 but different scaffold.
Reported CNS-favorable lipophilicity window; scaffold-divergent chemotype.
Context-dependent relevance for GPCR panel screening.
Drug-likeness Lipophilic ligand efficiency Physicochemical profiling

Recommended Application Scenarios Based on Differentiated Evidence


Chiral SAR Studies on Stereospecific Targets

The well-defined (R)-configuration at the piperidine 3-position, coupled with the (S)-valine amide, makes this compound uniquely suitable as a chiral probe in SAR campaigns where stereochemistry at the piperidine attachment point modulates target engagement [1]. The availability of the (S,S)-diastereomer (CAS 1354026-70-2) from the same supplier network enables matched-pair diastereomer comparisons with identical molecular formula and lipophilicity, isolating stereochemical effects on potency and selectivity . The ≥98% purity specification and ISO-certified manufacturing reduce the risk of confounding impurity-driven assay artifacts in dose-response studies .

CNS-Penetrant Lead Optimization with Balanced Lipophilicity

With a computed XLogP3 of 2.6—positioned in the CNS-favorable range and 0.9 log units above the propan-1-one analog (XLogP3 1.7) and 0.2 log units below the methylene-linker analog (XLogP3 2.8)—the target compound provides a distinct lipophilicity anchor point for multiparameter optimization of brain-penetrant leads [1]. Medicinal chemistry teams seeking to explore the XLogP3 2–3 window without introducing additional rotatable bonds (6 vs 7 for the linker analog) can use this scaffold to probe the relationship between lipophilicity, conformational flexibility, and CNS exposure while maintaining TPSA at 49.6 Ų [1].

Peptidomimetic and Piperidine-Based Library Synthesis

The compound's tertiary benzyl-ethyl-amino substituent and (S)-valine amide moiety provide orthogonal functional handles for further derivatization: the benzyl group can be deprotected via hydrogenolysis to reveal a secondary amine, while the primary amine on the valine side chain can be acylated, sulfonylated, or reductively alkylated [1]. This bifunctional reactivity, combined with the stereochemical integrity of the (R)-piperidine and (S)-valine centers, makes it a versatile chiral building block for constructing focused libraries of piperidine-based peptidomimetics, where the 3-methylbutan-1-one chain length distinguishes it from shorter-chain analogs used in different SAR contexts [1].

Cross-Screening Against Histaminergic and Aminergic GPCR Panels

The target compound shares its molecular formula (C₁₉H₃₁N₃O, MW 317.47) and approximate lipophilicity (XLogP3 2.6) with the known H3 receptor antagonist GT-2016 (Ki = 43.8 nM at H3), but possesses a completely distinct piperidine-benzyl-ethyl-amino scaffold [1]. This formula-level similarity but scaffold-level divergence makes the compound a valuable chemotype for cross-screening against histaminergic and related aminergic GPCR panels, potentially revealing novel scaffold-activity relationships that are inaccessible to the imidazole-containing GT-2016 series .

Application
Selection Property
Validation Focus
Chiral SAR probe
Defined (R)-stereochemistry at piperidine
Diastereomer comparison, assay reproducibility
CNS lead optimization research
Lipophilicity within reported CNS-favorable range
Brain permeability, metabolic stability endpoints
Peptidomimetic library synthesis
Bifunctional amine/amide derivatization handles
Derivatization feasibility, stereochemical integrity
GPCR panel screening
Scaffold divergence from known H3 ligands
Selectivity across histaminergic/aminergic receptors
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